

# AG-205: A Comparative Analysis of On-Target and Off-Target Activities

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AG-205

Cat. No.: B1665635

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target and off-target activities of the investigational molecule **AG-205**. The information presented is intended to support researchers in evaluating its suitability for various experimental applications and to provide a framework for interpreting study outcomes. Quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows are included to facilitate a thorough understanding of **AG-205**'s pharmacological profile.

## Data Presentation: Quantitative Activity Analysis

The following tables summarize the known on-target and off-target activities of **AG-205**, alongside comparable alternative compounds.

### On-Target Activity: Antibacterial (FabK Inhibition)

Compound	Target	Organism	IC50 (μM)	Reference
AG-205	FabK (Enoyl-ACP Reductase)	Streptococcus pneumoniae	1.5	[1]
AE848	FabK (Enoyl-ACP Reductase)	Streptococcus pneumoniae	5.1	[1]
Atromentin	FabK (Enoyl-ACP Reductase)	Streptococcus pneumoniae	0.24	[2]
Leucomelone	FabK (Enoyl-ACP Reductase)	Streptococcus pneumoniae	1.57	[2]

## On-Target Activity: Human Cells (PGRMC1 Ligand)

A direct and consistent IC50 or binding affinity (Kd) for the interaction between **AG-205** and Progesterone Receptor Membrane Component 1 (PGRMC1) is not firmly established in the reviewed literature. However, its antagonistic effects on PGRMC1-mediated signaling are typically observed in the low micromolar range. It is also important to note that the specificity of **AG-205** for PGRMC1 has been questioned, with evidence of PGRMC1-independent effects.[3][4]

Compound	Target	Interaction Type	Observed Effective Concentration (μM)	Reference
AG-205	PGRMC1	Antagonist/Ligand	~20	[5][6]
Glycyrrhizin	PGRMC1	Direct Binder	-	[7]
Progesterone	PGRMC1	Natural Ligand	-	[8]

## Off-Target Activity: Ceramide Galactosyltransferase (CGT) Inhibition

Compound	Target	Inhibition	IC50 (μM)	Reference
AG-205	UDP-galactose: ceramide galactosyltransfe rase (CGT)	Inhibitor	Significant inhibition at 50 μM	[3]
Compound 6 (Flavonoid-type)	β-1,4- Galactosyltransfe rase I	Inhibitor	~10-20 (estimated from graph)	[9]
Compound 8 (Fragment-like)	β-1,4- Galactosyltransfe rase I	Inhibitor	~50-100 (estimated from graph)	[9]
Compound 12 (Fragment-like)	β-1,4- Galactosyltransfe rase I	Inhibitor	>100 (estimated from graph)	[9]

## Experimental Protocols

### FabK (Enoyl-ACP Reductase) Inhibition Assay

This protocol is adapted from studies on **AG-205**'s activity against *S. pneumoniae* FabK.[1]

- Objective: To determine the 50% inhibitory concentration (IC50) of a compound against FabK.
- Principle: The enzymatic activity of FabK is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the substrate NADH.
- Materials:
  - Purified FabK enzyme
  - Crotonoyl-CoA (substrate)
  - NADH (co-substrate)
  - Assay Buffer: 100 mM MES (pH 6.5), 100 mM NaCl, 1 mM DTT

- Test compound (e.g., **AG-205**) dissolved in DMSO
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 340 nm
- Procedure:
  - Prepare a reaction mixture containing assay buffer, crotonoyl-CoA, and NADH in each well of the microplate.
  - Add the test compound at various concentrations to the wells. Include a DMSO control (vehicle).
  - Initiate the reaction by adding the purified FabK enzyme to each well.
  - Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.
  - Calculate the initial reaction rates for each concentration of the test compound.
  - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## PGRMC1 Binding and Functional Assays

Due to the complex nature of **AG-205**'s interaction with PGRMC1, a combination of binding and functional assays is often employed.

This protocol is a general method to assess the binding of a test compound to a receptor by measuring the displacement of a radiolabeled ligand.

- Objective: To determine the binding affinity ( $K_i$ ) of a test compound for PGRMC1.
- Principle: The ability of an unlabeled compound (e.g., **AG-205**) to compete with a radiolabeled ligand (e.g., [<sup>3</sup>H]-progesterone) for binding to PGRMC1 is measured.
- Materials:

- Cell membranes or purified protein preparations containing PGRMC1
- Radiolabeled ligand (e.g., [<sup>3</sup>H]-progesterone)
- Unlabeled test compound (**AG-205**)
- Binding buffer
- Glass fiber filters
- Scintillation cocktail and counter
- Procedure:
  - Incubate the PGRMC1 preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
  - After reaching equilibrium, separate the bound from the free radioligand by rapid filtration through glass fiber filters.
  - Wash the filters to remove non-specifically bound radioactivity.
  - Measure the radioactivity retained on the filters using a scintillation counter.
  - Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration to determine the IC<sub>50</sub>, which can then be converted to a K<sub>i</sub> value.

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (K<sub>d</sub>), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[7]

- Objective: To characterize the thermodynamic profile of the interaction between a compound and PGRMC1.
- Procedure:

- A solution of the test compound is titrated into a solution containing purified PGRMC1 in the sample cell of an ITC instrument.
- The heat released or absorbed during the binding event is measured after each injection.
- The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.
- The binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

## UDP-galactose: ceramide galactosyltransferase (CGT) Enzyme Activity Assay

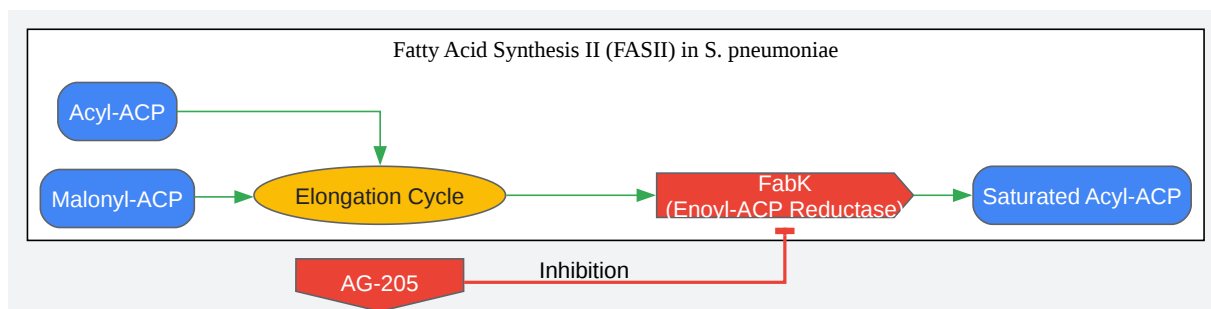
This protocol is based on methods used to identify **AG-205**'s off-target inhibition of CGT.[3]

- Objective: To measure the inhibitory effect of a compound on CGT activity.
- Principle: The assay measures the transfer of a labeled galactose from UDP-galactose to a ceramide substrate.
- Materials:
  - Cell lysates or purified CGT enzyme
  - UDP-[<sup>3</sup>H]galactose (radiolabeled donor substrate)
  - Ceramide (acceptor substrate)
  - Assay buffer
  - Test compound (e.g., **AG-205**)
  - Scintillation cocktail and counter
- Procedure:

- Incubate the enzyme source with the ceramide substrate, assay buffer, and varying concentrations of the test compound.
- Initiate the reaction by adding UDP-[<sup>3</sup>H]galactose.
- After a defined incubation period, terminate the reaction.
- Separate the radiolabeled product (galactosylceramide) from the unreacted UDP-[<sup>3</sup>H]galactose using chromatography (e.g., thin-layer chromatography or column chromatography).
- Quantify the amount of radiolabeled product using a scintillation counter.
- Calculate the percentage of inhibition for each compound concentration and determine the IC<sub>50</sub> value.

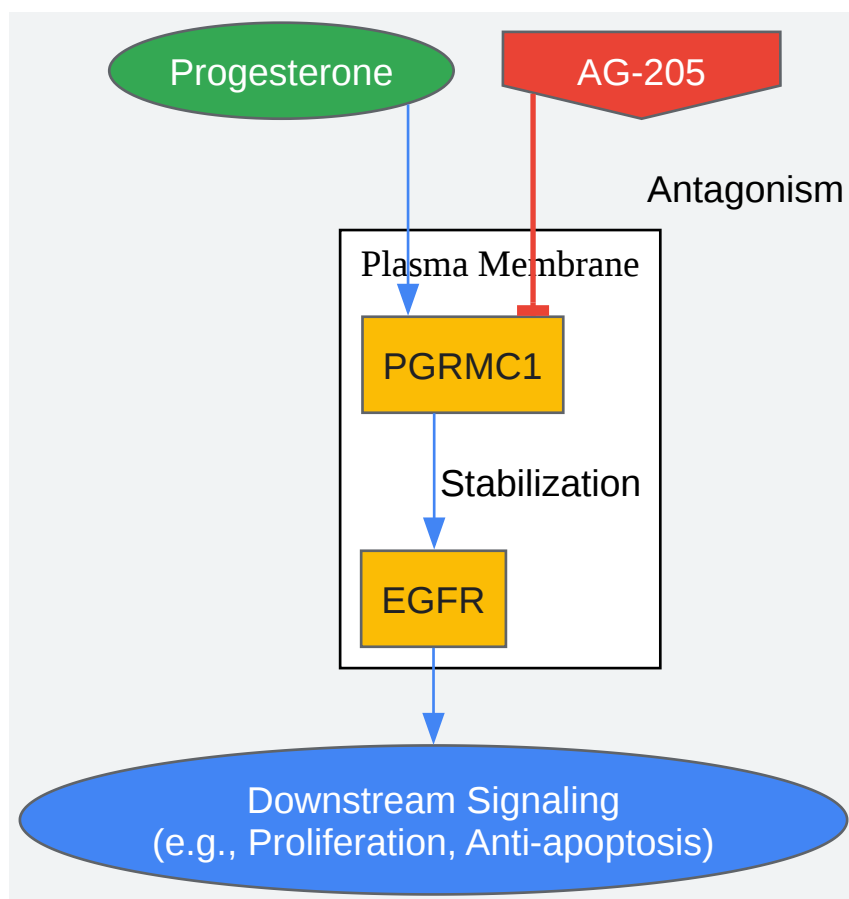
## Visualizations

### Signaling Pathways and Experimental Workflows



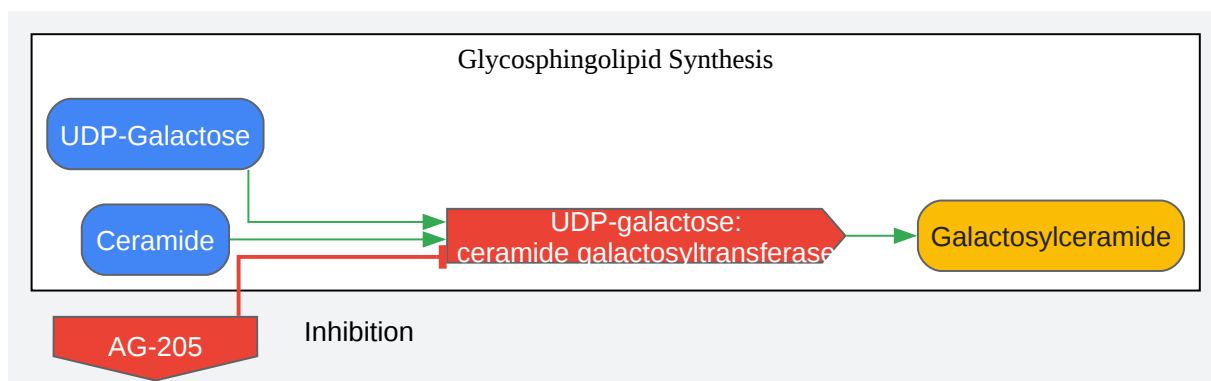
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**AG-205** inhibits the FabK enzyme in the bacterial FASII pathway.



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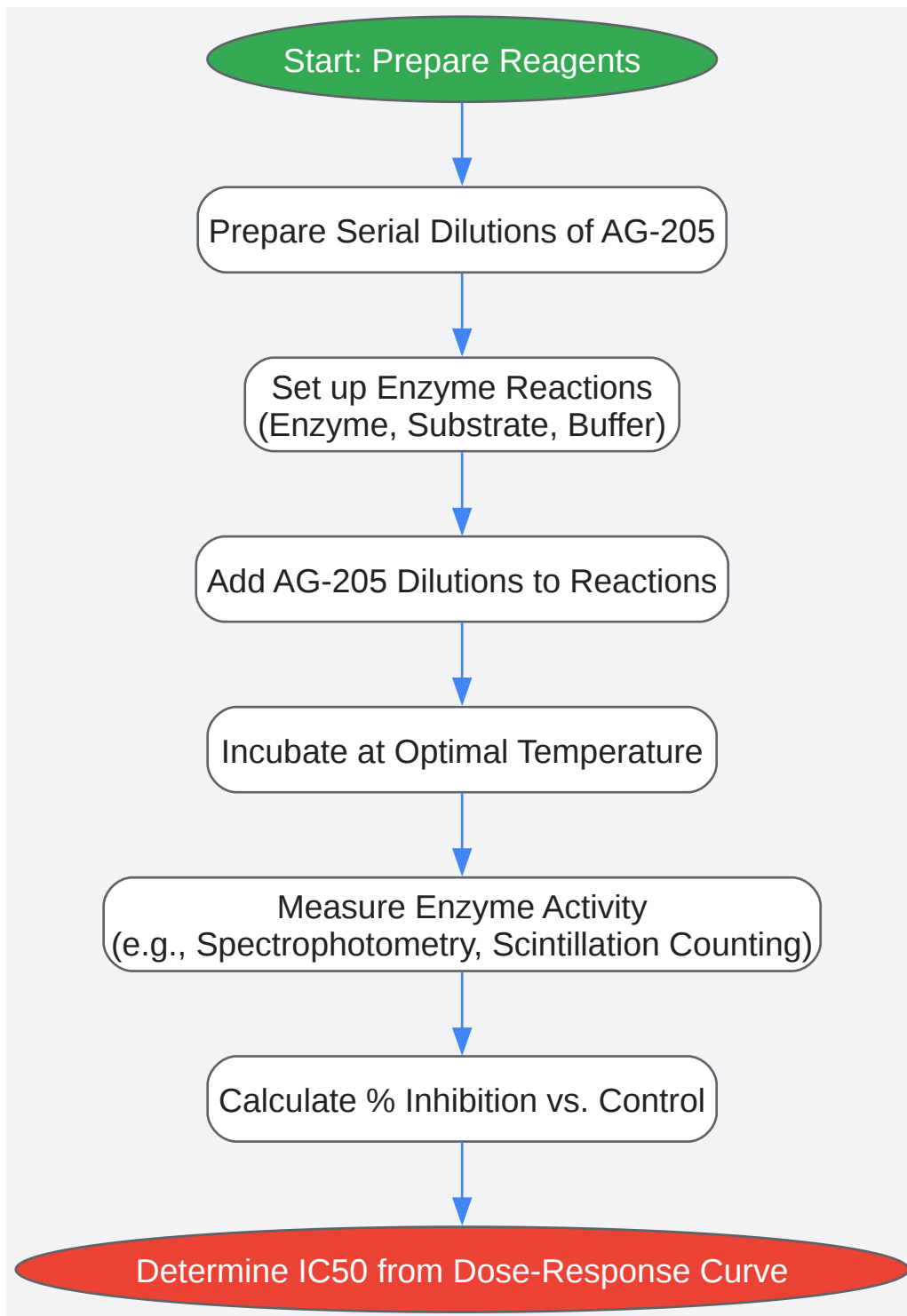
**AG-205** acts as an antagonist to PGRMC1 signaling.



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**AG-205** inhibits the off-target enzyme CGT.



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General experimental workflow for determining the IC<sub>50</sub> of **AG-205**.

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